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Compound of Interest

Compound Name: μ-Truxilline

Cat. No.: B1169088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure of μ-Truxilline, a

member of the truxilline family of alkaloids. While specific experimental data for μ-Truxilline is

limited in publicly available literature, this document compiles the known structural information

based on its constituent parts and provides context from related truxilline isomers.

Introduction to Truxillines
Truxillines are a group of dimeric alkaloids found as minor components in the leaves of the

coca plant (Erythroxylum coca)[1]. They are formed from the photochemical [2+2] cycloaddition

of two molecules of cinnamoyl-ecgonine methyl ester[2]. The variety of stereoisomers of

truxillines arises from the different possible stereochemical arrangements of the resulting

cyclobutane ring, which is formed from the dimerization of cinnamic acid moieties. These

isomers are classified based on the stereochemistry of the truxillic or truxinic acid core[3].

The Chemical Structure of μ-Truxilline
μ-Truxilline is a diester formed from one molecule of μ-truxinic acid and two molecules of

methyl ecgonine. The core of the molecule is the μ-truxinic acid, a specific stereoisomer of 3,4-

diphenylcyclobutane-1,2-dicarboxylic acid[3].

2.1. μ-Truxinic Acid Core
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μ-Truxinic acid is a stereoisomer of truxinic acid, which is characterized by a "head-to-head"

cycloaddition of two cinnamic acid molecules[3]. The stereochemistry of the cyclobutane ring in

μ-truxinic acid is defined by the specific spatial arrangement of the phenyl and carboxyl groups.

2.2. Methyl Ecgonine Moieties

Methyl ecgonine is a tropane alkaloid and a derivative of ecgonine. It serves as the alcohol

component in the esterification with the dicarboxylic acid core to form the truxilline alkaloids[4]

[5].

2.3. Assembled Structure of μ-Truxilline

The complete structure of μ-Truxilline is formed by the esterification of the two carboxylic acid

groups of μ-truxinic acid with the hydroxyl group of two separate methyl ecgonine molecules.

Chemical Identifiers for μ-Truxilline Components

Component Chemical Formula IUPAC Name SMILES String

μ-Truxinic Acid C₁₈H₁₆O₄

(1R,2S,3S,4R)-3,4-

diphenylcyclobutane-

1,2-dicarboxylic acid

(one enantiomer)

O=C(O)[C@@H]1--

INVALID-LINK----

INVALID-LINK--

[C@@H]1c1ccccc1

Methyl Ecgonine C₁₀H₁₇NO₃

methyl

(1R,2R,3S,5S)-3-

hydroxy-8-methyl-8-

azabicyclo[3.2.1]octan

e-2-carboxylate

CN1[C@H]2CC[C@

@H]1--INVALID-LINK-

-O">C@HC(=O)OC

Note: The IUPAC name and SMILES for μ-truxinic acid represent one of two possible

enantiomers. The exact stereochemistry of the methyl ecgonine attachment in naturally

occurring μ-Truxilline may vary.

Overall Chemical Properties of Truxilline Isomers
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Property Value

Molecular Formula C₃₈H₄₆N₂O₈

Molecular Weight 658.78 g/mol

Visualization of the Chemical Structure
The following diagram illustrates the chemical structure of μ-Truxilline, assembled from its

constituent parts.

Caption: Conceptual structure of μ-Truxilline.

Experimental Data for Truxilline Isomers
Specific experimental data for μ-Truxilline, such as NMR and mass spectrometry, are not

readily available in the scientific literature. However, data for other truxilline isomers can

provide an expected analytical profile.

4.1. Mass Spectrometry

Direct probe mass spectrometry of isolated truxilline fractions from illicit cocaine samples has

been reported. The fragmentation pattern is characteristic of the truxilline structure, though

distinguishing between isomers by mass spectrometry alone is challenging[6][7][8].

4.2. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between stereoisomers of

truxillic and truxinic acids, and by extension, the truxilline alkaloids. The chemical shifts and

coupling constants of the cyclobutane protons are particularly informative for determining the

stereochemistry of the ring[9][10][11]. While specific NMR data for μ-Truxilline is not

published, analysis of related isomers indicates that the precise chemical shifts of the ecgonine

moiety protons would also be influenced by the stereochemistry of the central cyclobutane

core.

Experimental Protocols
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Detailed experimental protocols for the specific synthesis of μ-Truxilline are not described in

the reviewed literature. However, a general synthetic approach can be inferred from the known

chemistry of truxillines and their components.

5.1. General Synthesis Approach

A plausible synthetic route would involve the following conceptual steps:

Synthesis of μ-Truxinic Acid: This would likely be achieved through the photochemical [2+2]

cycloaddition of a suitable cinnamic acid derivative, followed by separation of the desired μ-

stereoisomer.

Activation of Carboxylic Acids: The carboxylic acid groups of μ-truxinic acid would need to be

activated, for example, by conversion to acid chlorides or by using coupling agents.

Esterification with Methyl Ecgonine: The activated μ-truxinic acid would then be reacted with

two equivalents of methyl ecgonine to form the final diester, μ-Truxilline.

5.2. Isolation from Natural Sources

Truxillines are naturally present in coca leaves. Isolation typically involves:

Extraction: Extraction of the alkaloids from the plant material using an appropriate solvent.

Chromatographic Separation: Separation of the complex mixture of alkaloids using

techniques such as thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC) to isolate the various truxilline isomers[12].

Biological Activity and Signaling Pathways
There is a lack of specific pharmacological studies on μ-Truxilline. The biological activity of the

broader class of truxilline alkaloids is not well-defined, as they are primarily studied in the

context of being impurities in illicit cocaine preparations[2][13]. As tropane alkaloids, they

possess the characteristic 8-azabicyclo[3.2.1]octane core, which is a common scaffold in

molecules with activity at various receptors in the central nervous system[14][15]. However,

without specific studies, any potential interaction of μ-Truxilline with signaling pathways

remains speculative.
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Signaling Pathway Visualization (Hypothetical)

Given the structural similarity to other tropane alkaloids, a hypothetical interaction with a

generic receptor signaling pathway could be visualized. However, it must be stressed that this

is a generalized representation and not based on experimental data for μ-Truxilline.
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Caption: Hypothetical signaling pathway.

Conclusion
μ-Truxilline is a structurally defined member of the truxilline family of alkaloids, characterized

by its μ-truxinic acid core. While its complete chemical synthesis and biological profile are not

extensively documented, its structure can be confidently inferred from its constituent parts.

Further research is required to isolate or synthesize pure μ-Truxilline and to investigate its

specific physicochemical properties, spectroscopic data, and pharmacological activity. Such

studies would be valuable for a more complete understanding of the diverse alkaloids present

in Erythroxylum coca and for the potential discovery of new bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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